molecular formula C14H20FN3O2S B13961884 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13961884
M. Wt: 313.39 g/mol
InChI Key: HUXVSJFLGYKOET-UHFFFAOYSA-N
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Description

This compound is a tert-butyl ester-protected piperidine derivative featuring a 5-fluoro-pyrimidin-2-ylsulfanyl substituent. The fluorine atom at the 5-position of the pyrimidine enhances electron-withdrawing effects, which may influence reactivity and binding interactions in pharmaceutical applications .

Properties

Molecular Formula

C14H20FN3O2S

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20FN3O2S/c1-14(2,3)20-13(19)18-6-4-5-11(9-18)21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3

InChI Key

HUXVSJFLGYKOET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=N2)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome
1 Protection of piperidine nitrogen Piperidine + tert-butyl chloroformate, base (e.g., triethylamine), solvent (DCM), 0°C to RT Piperidine-1-carboxylic acid tert-butyl ester
2 Formation of thiolate anion Piperidine-1-carboxylic acid tert-butyl ester + NaH or K2CO3, solvent (DMF), 0°C Thiolate intermediate
3 Nucleophilic aromatic substitution Thiolate intermediate + 2-chloro-5-fluoro-pyrimidine, solvent (DMF), 50-80°C 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
4 Purification HPLC or column chromatography Pure target compound

Research Discoveries and Optimization

  • Fluorine Substitution Effect:
    The presence of fluorine at the 5-position of the pyrimidine ring significantly influences the electronic properties, enhancing the binding affinity of the compound to biological targets such as protein kinases. This substitution also improves metabolic stability and bioavailability.

  • Sulfanyl Linkage Role:
    The sulfanyl group acts as a bioisostere and a linker that can modulate the compound's lipophilicity and reactivity. It is crucial for maintaining the biological activity and selectivity of the molecule.

  • Protecting Group Strategy:
    The tert-butyl ester protecting group is favored due to its ease of installation and removal, and its stability under a variety of reaction conditions, allowing for versatile synthetic manipulations.

  • Reaction Optimization:
    Studies have shown that controlling the base strength, solvent polarity, and reaction temperature are critical parameters to maximize yield and minimize side reactions such as over-alkylation or decomposition of the pyrimidine ring.

Comparative Analysis with Similar Compounds

Feature 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Ring System Piperidine (6-membered) Pyrrolidine (5-membered)
Molecular Weight ~Calculated around 315 g/mol (estimated) 299.37 g/mol
Biological Activity Protein kinase inhibition potential Antitumor agent potential
Synthetic Complexity Moderate, due to piperidine ring and fluoropyrimidine coupling Similar, with stereochemical control required
Protecting Group tert-Butyl ester tert-Butyl ester

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Materials Piperidine, 2-chloro-5-fluoro-pyrimidine, tert-butyl chloroformate
Key Reagents Sodium hydride or potassium carbonate (base), DMF or DCM (solvent)
Reaction Type Nucleophilic aromatic substitution (SNAr) on pyrimidine
Temperature Range 0°C to 80°C
Purification High-performance liquid chromatography (HPLC), column chromatography
Yield Range Typically moderate to high (60-85%) depending on conditions
Characterization NMR (1H, 13C, 19F), Mass Spectrometry, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidines

    Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.

    Pharmaceuticals: It can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Chemical Research: The compound’s unique structure makes it a valuable tool for studying various chemical reactions and mechanisms.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyrimidine ring can enhance binding affinity to these targets, while the sulfanyl group can participate in redox reactions. The piperidine ring provides structural stability, and the tert-butyl ester can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Pyrimidine substituents : Fluorine, chlorine, methylsulfanyl, or other groups.
  • Linker type : Direct sulfanyl (S-link), oxymethyl (O-link), or sulfanylmethyl (S–CH2–).
  • Molecular weight and formula : Impacts pharmacokinetics and synthetic utility.
  • Functional groups : Hydroxyl, chloro, or additional heterocycles (e.g., pyrazine).

Comparative Analysis of Analogues

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Pyrimidine Substituent Linker Type Key Differences vs. Target Compound
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Not provided Likely C14H21FN3O2S ~314.4 (estimated) 5-Fluoro Direct sulfanyl Reference compound
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylate Not provided C15H22ClN4O2S ~356.9 6-Cl, 2-SMe Amino linkage Pyrimidine substitution and amino vs. S-link
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylate 1261236-03-6 C12H16ClN3O3 327.81 5-Cl Oxymethyl (O–CH2–) Cl vs. F; O-linker vs. S-linker
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate 1353979-47-1 C16H24ClN3O2S 357.9 4-Cl, 5-Me Sulfanylmethyl Additional methyl on pyrimidine; CH2 spacer
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylate 1353988-27-8 C15H23N3O2S 309.4 Pyrazine (no F/Cl) Sulfanylmethyl Pyrazine heterocycle vs. pyrimidine
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylate 1353994-50-9 C12H23NO3S 261.38 N/A (no pyrimidine) Hydroxyethyl-S Hydrophilic hydroxyl group; no pyrimidine

Functional and Reactivity Differences

Electronic Effects: The 5-fluoro substituent in the target compound increases pyrimidine ring electron deficiency, enhancing electrophilicity compared to chloro or methylsulfanyl analogues .

Linker Flexibility and Polarity :

  • Direct sulfanyl linkers (target compound) provide rigidity, while sulfanylmethyl (CAS 1353979-47-1) or oxymethyl (CAS 1261236-03-6) spacers increase conformational flexibility .
  • Hydroxyethylsulfanyl (CAS 1353994-50-9) introduces hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

Heterocycle Variations :

  • Replacement of pyrimidine with pyrazine (CAS 1353988-27-8) changes nitrogen positioning, affecting π-π stacking and hydrogen-bonding interactions in biological targets .

Biological Activity

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound's unique structure, featuring a fluorinated pyrimidine and a piperidine moiety, suggests possible interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H20FN3O2S
Molecular Weight 313.39 g/mol
IUPAC Name tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate
InChI Key HUXVSJFLGYKOET-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=N2)F

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom on the pyrimidine ring enhances binding affinity, while the sulfanyl group may participate in redox reactions. The piperidine structure contributes to the compound's stability, and the tert-butyl ester improves solubility and bioavailability.

Biological Activity

Research indicates that 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism and cell cycle regulation. Inhibitors of GSK-3β have potential therapeutic applications in treating mood disorders and certain cancers .

Case Studies

  • GSK-3β Inhibition : A study demonstrated that compounds structurally similar to 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exhibited IC50 values ranging from 4 to 680 nM against GSK-3β. These compounds showed selectivity and promising pharmacokinetic profiles, indicating their potential as therapeutic agents for mood disorders .
  • Pharmacokinetics : In vivo studies highlighted that administration of related compounds at doses of 10 to 25 mg/kg resulted in significant behavioral modulation in animal models of mania, suggesting effective central nervous system penetration and action .

Potential Applications

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry : As a building block for synthesizing novel drug candidates targeting CNS-related conditions.
  • Pharmaceutical Development : Potential for creating pharmaceuticals with enhanced efficacy and reduced side effects.
  • Chemical Research : Useful for studying reaction mechanisms due to its diverse functional groups .

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